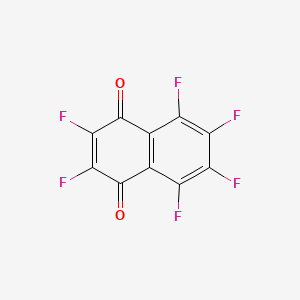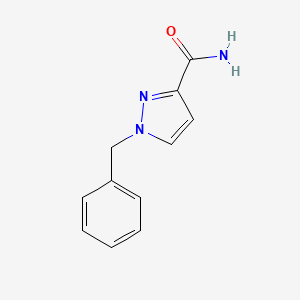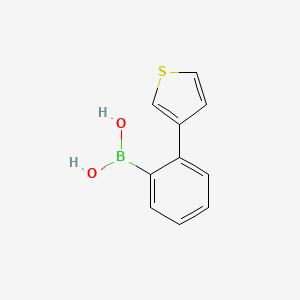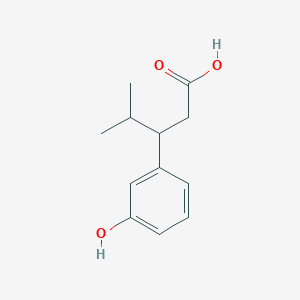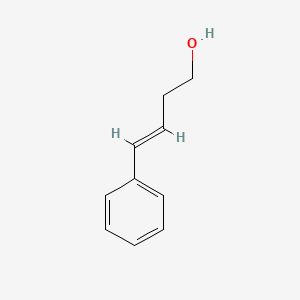
3-Buten-1-ol, 4-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-1-ol, 4-phenyl-, (3E)- can be achieved through several methods. One common approach involves the reaction of phenylacetylene with formaldehyde in the presence of a base, followed by hydrogenation to yield the desired product. Another method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with crotonaldehyde, followed by hydrolysis to obtain the compound.
Industrial Production Methods
Industrial production of 3-Buten-1-ol, 4-phenyl-, (3E)- typically involves large-scale chemical reactions under controlled conditions. The use of catalysts, such as palladium or nickel, can enhance the efficiency of the hydrogenation process. Additionally, continuous flow reactors may be employed to optimize the reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-1-ol, 4-phenyl-, (3E)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or nickel catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation reactions.
Major Products Formed
Oxidation: Phenylbutanal or phenylbutanoic acid.
Reduction: 4-Phenylbutanol.
Substitution: 4-Phenyl-3-buten-1-chloride or 4-Phenyl-3-buten-1-amine.
Applications De Recherche Scientifique
3-Buten-1-ol, 4-phenyl-, (3E)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fragrances, flavors, and fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Buten-1-ol, 4-phenyl-, (3E)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the phenyl group enhances its ability to interact with hydrophobic pockets in proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Phenyl-3-buten-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
4-Phenyl-3-buten-2-ol: Similar structure but with the hydroxyl group on a different carbon.
3-Buten-1-ol: Lacks the phenyl group, resulting in different chemical properties.
Uniqueness
3-Buten-1-ol, 4-phenyl-, (3E)- is unique due to the combination of the phenyl group and the E-configuration of the double bond. This configuration imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
770-36-5 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
(E)-4-phenylbut-3-en-1-ol |
InChI |
InChI=1S/C10H12O/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8,11H,5,9H2/b8-4+ |
Clé InChI |
IAHCIRBKFCOPEE-XBXARRHUSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/CCO |
SMILES canonique |
C1=CC=C(C=C1)C=CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(Naphthalen-2-yloxy)ethyl]morpholine](/img/structure/B11718445.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(2-iodoanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11718452.png)
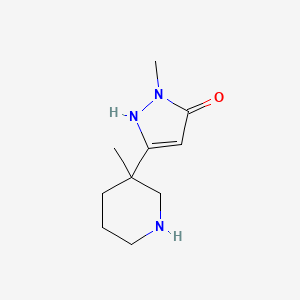
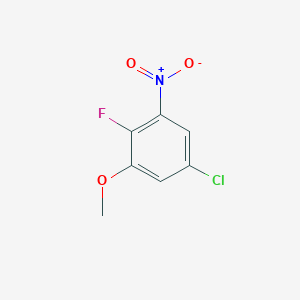
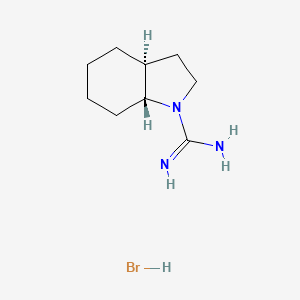
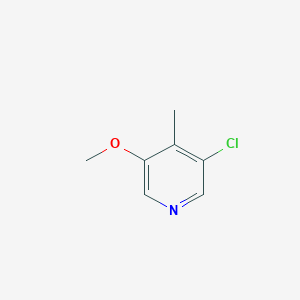

![3-methyl-7-nitro-N'-[(E)-(3-nitrophenyl)methylidene]-1H-indole-2-carbohydrazide](/img/structure/B11718476.png)

